molecular formula C23H25ClN4O B2771547 (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1185244-46-5

(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No. B2771547
CAS RN: 1185244-46-5
M. Wt: 408.93
InChI Key: FIPOSHZLNLWUJN-MWMYENNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O and its molecular weight is 408.93. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PAK4 Inhibitors

This compound has been found to have significant inhibitory activity against PAK4 (p21-activated kinase 4), a protein kinase involved in cytoskeleton dynamics and cancer cell migration and invasion . It has been shown to decrease the migration and invasion potential of A549 cells, a lung cancer cell line, in a dose-dependent manner .

Antiproliferative Activity

The compound has demonstrated potent antiproliferative activity against the A549 cell line . This means it can inhibit the growth of these cancer cells, potentially making it useful in cancer treatment research.

Anti-Diabetes Candidates

Chalcone-sulfonyl piperazine hybrids, which this compound is a part of, have been explored as anti-diabetes candidates . They have been found to inhibit alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate digestion, thus potentially helping to manage blood sugar levels .

Synthesis and Crystal Structure Analysis

The compound has been synthesized and its crystal structure has been analyzed . This kind of research is fundamental to understanding the properties of the compound and how it interacts with other substances.

Anti-Bone Cancer Activity

The compound has been evaluated for its in vitro anticancer activities against three human bone cancer cell lines: U2OS, Saos-2, and GC9811 . This suggests potential applications in bone cancer treatment research.

Molecular Docking Investigations

Molecular docking studies have been conducted to explore the binding interactions of the compound with the active sites of enzymes . This kind of research can provide insights into how the compound might interact with biological targets, which is crucial in drug design and discovery.

properties

IUPAC Name

(Z)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-14H,15-18H2,1H3;1H/b12-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOSHZLNLWUJN-MWMYENNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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